molecular formula C14H17NOS B7487382 Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl-thiophen-2-ylmethyl-amide

Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl-thiophen-2-ylmethyl-amide

Cat. No.: B7487382
M. Wt: 247.36 g/mol
InChI Key: INTZNPKZEYKPME-UHFFFAOYSA-N
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Description

Bicyclo[221]hept-5-ene-2-carboxylic acid methyl-thiophen-2-ylmethyl-amide is a complex organic compound characterized by its bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl-thiophen-2-ylmethyl-amide typically involves multiple steps. One common approach starts with the preparation of Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, which can be synthesized through Diels-Alder reactions involving cyclopentadiene and maleic anhydride . The resulting product is then subjected to esterification to form the methyl ester derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield . Additionally, purification processes such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl-thiophen-2-ylmethyl-amide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions include various derivatives such as alcohols, ketones, and substituted amides, which can be further utilized in different chemical syntheses .

Scientific Research Applications

Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl-thiophen-2-ylmethyl-amide has several applications in scientific research:

Mechanism of Action

The mechanism of action of Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl-thiophen-2-ylmethyl-amide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl ester
  • Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde
  • Bicyclo[2.2.1]hept-2-ene

Uniqueness

Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl-thiophen-2-ylmethyl-amide stands out due to its incorporation of the thiophen-2-ylmethyl group, which imparts unique electronic and steric properties. This makes it particularly valuable in the design of molecules with specific biological activities and chemical reactivity.

Properties

IUPAC Name

N-methyl-N-(thiophen-2-ylmethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NOS/c1-15(9-12-3-2-6-17-12)14(16)13-8-10-4-5-11(13)7-10/h2-6,10-11,13H,7-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INTZNPKZEYKPME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CS1)C(=O)C2CC3CC2C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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